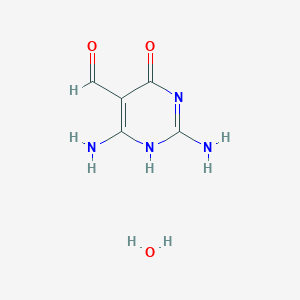![molecular formula C6H11ClN2OS B7970857 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate](/img/structure/B7970857.png)
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate is a chemical compound with the molecular formula C₇H₉N₃S·HCl·H₂O It is a derivative of isothiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminothiazole derivatives with suitable aldehydes or ketones in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain optimal reaction conditions. Purification steps such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of amines or amides.
Substitution: Generation of various substituted isothiazoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate is used to study enzyme inhibition and protein interactions. It can serve as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Isothiazole derivatives: These compounds share a similar heterocyclic structure but may differ in their substituents and functional groups.
Cyclopentanone derivatives: These compounds have a similar ring structure but lack the sulfur and nitrogen atoms present in isothiazoles.
Uniqueness: 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate is unique due to its specific combination of a cyclopentane ring fused to an isothiazole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH.H2O/c7-6-4-2-1-3-5(4)8-9-6;;/h1-3,7H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQBMILUEBGQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(SN=C2C1)N.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B7970787.png)
![(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7970789.png)


![1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate](/img/structure/B7970813.png)




![5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride](/img/structure/B7970864.png)



